1,3,6,8-Pyrenetetrasulfonic acid

描述

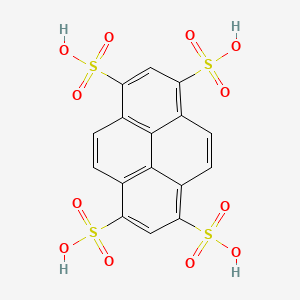

Structure

3D Structure

属性

IUPAC Name |

pyrene-1,3,6,8-tetrasulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O12S4/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLSHVQVNDDHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59572-10-0 (tetra-hydrochloride salt), 63468-96-2 (calcium[1:2] salt) | |

| Record name | 1,3,6,8-Pyrene tetrasulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006528536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044310 | |

| Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6528-53-6 | |

| Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6528-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,8-Pyrene tetrasulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006528536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-1,3,6,8-tetrasulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6,8-PYRENETETRASULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEZ11T634X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Functionalization Strategies for 1,3,6,8 Pyrenetetrasulfonic Acid

One-Step Sulfonation Reactions for Pyrene-Based Compounds

The direct sulfonation of pyrene (B120774) is the most common route to 1,3,6,8-pyrenetetrasulfonic acid. Historically, this was often achieved through a two-step process involving the synthesis of pyrene-1-sulfonic acid, which was then further sulfonated. However, modern approaches have focused on more efficient one-step reactions. nih.gov These methods are designed to introduce four sulfonic acid groups onto the pyrene core in a single synthetic operation, targeting the electronically favorable 1, 3, 6, and 8 positions. A notable one-step synthesis involves reacting pyrene with a sulfonating agent in a suitable solvent, followed by heating to drive the reaction to completion, resulting in the desired tetrasubstituted product. google.com

Comparative Analysis of Sulfonating Agents and Reaction Conditions

The choice of sulfonating agent and the reaction conditions are paramount in achieving high yields and purity of this compound. Common sulfonating agents include fuming sulfuric acid (oleum) and liquid sulfur trioxide.

Oleum (B3057394) (Fuming Sulfuric Acid): A widely used method employs 50% fuming sulfuric acid in a solvent like nitrobenzene (B124822). google.com In a typical procedure, pyrene is dissolved in nitrobenzene, and the oleum is added in batches. The mixture is stirred at a lower temperature (e.g., 30°C) for several hours before being heated to a higher temperature (e.g., 60°C) for an extended period to ensure complete sulfonation. google.com The higher concentration of sulfur trioxide in oleum compared to concentrated sulfuric acid provides a stronger sulfonating ability, enabling the one-step synthesis. google.com

Sulfur Trioxide: Another effective method involves the use of liquid sulfur trioxide in a solvent such as dichloroethane. In this process, pyrene is dissolved in dichloroethane and heated, after which liquid sulfur trioxide is added to perform the sulfonation. This method is highlighted for its simplicity and the ease of realizing the reaction conditions.

The table below provides a comparative overview of different one-step sulfonation methods.

| Sulfonating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Key Features |

| 50% Fuming Sulfuric Acid (Oleum) | Nitrobenzene | 30°C then 60°C | 6 then 12 | Facile, cost-effective method. google.com |

| Liquid Sulfur Trioxide | Dichloroethane | 70-80°C | Not specified | Simple process, recyclable solvent. |

| Sulfuric Acid Monohydrate / 65% Oleum | Sulfuric Acid Monohydrate | 10-25°C | 15 | Starts from pyrene-3-sulfonic acid. |

Eco-Friendly Approaches in the Synthesis of Polysulfonated Pyrenes

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes. In the context of this compound synthesis, eco-friendly approaches focus on reducing waste, avoiding hazardous materials, and improving efficiency.

The shift from traditional two-step syntheses to one-step methods is a significant advancement in this regard. One-step processes are inherently more efficient as they reduce the number of reaction and purification stages, thereby minimizing the consumption of raw materials and the generation of waste. nih.gov

Furthermore, the choice of solvent plays a crucial role. For instance, a method utilizing dichloroethane as a solvent proposes that it can be recycled after the separation of the aqueous product solution, which significantly reduces waste and production costs. This contrasts with methods that use solvents like nitrobenzene, which is more challenging to handle and recycle. The ideal eco-friendly process aims for high product yields while minimizing the environmental footprint through solvent recycling and the elimination of waste acid production.

Post-Synthetic Derivatization and Chemical Transformations

The sulfonic acid groups of this compound are not merely passive solubilizing moieties; they are reactive functional groups that can be chemically transformed to create a variety of derivatives with tailored properties. These transformations are key to expanding the applications of the pyrene-based scaffold.

Selective Hydrolysis and Substitution Reactions

One of the most significant post-synthetic modifications is the selective hydrolysis of one sulfonic acid group to a hydroxyl group. This reaction converts this compound into 8-hydroxy-1,3,6-pyrenetrisulfonic acid, a compound also known as Pyranine.

This transformation is typically achieved by heating the tetrasulfonated pyrene with a strong base. For example, dissolving the sodium salt of this compound in water and heating it with sodium hydroxide (B78521) under reflux conditions leads to the substitution of one sulfonic acid group. nih.gov A specific patent describes dissolving the pyrenetetrasulfonate salt in water, adding sodium hydroxide, and maintaining the solution at a slight boil (around 100°C) for several hours to facilitate the hydrolysis. nih.gov This selective reaction is a cornerstone in the production of certain fluorescent dyes used in commercial applications.

Another documented substitution reaction involves the conversion of a sulfonic acid group to an amino group. By heating the sodium salt of pyrene-3,5,8,10-tetrasulfonate with aqueous ammonia (B1221849) in an autoclave at high temperatures (200-210°C), a 3-aminopyrene-5,8,10-trisulfonic acid can be obtained as a by-product alongside the main hydrolysis product. google.com This demonstrates that under specific conditions, nucleophilic aromatic substitution can be used to introduce nitrogen-based functional groups.

Amidation and Esterification for Tailored Functionality

To achieve functionalities like amides and esters, the sulfonic acid groups are typically first converted into more reactive intermediates, most commonly sulfonyl chlorides. While specific literature detailing the conversion of this compound to its tetrasulfonyl chloride and subsequent amidation and esterification is scarce, the general principles of sulfonic acid chemistry provide a clear pathway.

Amidation: The formation of sulfonamides from sulfonic acids proceeds via a sulfonyl chloride intermediate. The general reaction involves treating the pyrenetetrasulfonyl chloride with a primary or secondary amine. A 1937 patent demonstrates a form of amidation by reacting pyrene-3,5,8,10-tetrasodium sulfonate with aqueous ammonia at high temperature and pressure to yield 3-aminopyrene-5,8,10-trisulfonic acid. google.com This reaction, while a direct amination/hydrolysis, points towards the reactivity of the sulfonic acid groups towards nitrogen nucleophiles. Modern methods would involve converting the sulfonic acid to a sulfonyl chloride and then reacting it with an amine to form a stable sulfonamide linkage, allowing for the attachment of a wide variety of molecular fragments.

Esterification: Similarly, the formation of sulfonate esters involves the reaction of the sulfonyl chloride intermediate with an alcohol. These sulfonate esters are valuable in their own right and as intermediates in organic synthesis, where the sulfonate group can act as a good leaving group. The esterification would allow for the introduction of diverse alkyl or aryl groups, thereby modifying the solubility, electronic properties, and steric profile of the pyrene core.

These derivatization reactions significantly broaden the chemical space accessible from this compound, enabling its use in creating complex molecular architectures, sensors, and functional materials.

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for sustainable industrial production. Key principles include waste prevention, atom economy, and the use of safer solvents and reaction conditions.

Waste Prevention and Atom Economy: The development of one-step synthetic routes directly addresses the principle of waste prevention. nih.gov By minimizing the number of synthetic steps, these methods reduce the need for intermediate purification and the associated solvent and material waste, leading to a more streamlined and less wasteful process compared to traditional multi-step syntheses. nih.gov

Safer Solvents and Auxiliaries: The choice of solvent is a major consideration in green synthesis. While effective, solvents like nitrobenzene are toxic. A greener alternative has been proposed using dichloroethane, which can be recovered and recycled, thus minimizing its release into the environment. The ideal green process would utilize water as a solvent or a solvent-free reaction, though the reactivity of pyrene and the nature of sulfonation often necessitate organic solvents. Post-reaction neutralization with agents like calcium hydroxide followed by conversion to the sodium salt with sodium carbonate are common work-up procedures that must also be managed to minimize inorganic salt waste. google.com

Spectroscopic Characterization and Photophysical Mechanisms of 1,3,6,8 Pyrenetetrasulfonic Acid

Fluorescence Properties and Quantum Yield in Aqueous Environments

In aqueous solutions, 1,3,6,8-pyrenetetrasulfonic acid exhibits a strong, pure blue fluorescence under ultraviolet (UV) illumination. nih.govrsc.org This intense emission is a hallmark of the pyrene (B120774) aromatic system. The four sulfonate groups attached to the pyrene backbone are critical, as they confer exceptional water solubility and modulate the molecule's electronic properties. rsc.org

The fluorescence behavior is characterized by distinct excitation and emission spectra. While specific values can vary slightly depending on the experimental setup and solvent conditions, typical fluorescence emission peaks are observed in the blue region of the spectrum. For instance, under an excitation wavelength of 376 nm, PTSA in an aqueous solution shows two clear emission peaks at approximately 388 nm and 407.5 nm. nih.gov The fluorescence lifetime of PTSA in an aqueous solution has been measured to be approximately 5.16 nanoseconds. nih.gov

A key metric of a fluorophore's efficiency is its fluorescence quantum yield (Φf), which describes the ratio of photons emitted to photons absorbed. This compound is known to be a highly efficient fluorophore in aqueous environments.

| Parameter | Reported Value | Reference |

|---|---|---|

| Excitation Wavelength (λex) | 376 nm | nih.gov |

| Emission Wavelengths (λem) | 388 nm, 407.5 nm | nih.gov |

| Fluorescence Lifetime (τ) | 5.16 ns | nih.gov |

Excimer Formation and Aggregation-Induced Quenching Phenomena

Like many polycyclic aromatic hydrocarbons, pyrene and its derivatives can form "excimers" (excited-state dimers). An excimer is formed when an excited-state fluorophore associates with a ground-state molecule of the same kind. This phenomenon is highly dependent on the concentration of the fluorophore.

Spectroscopic Response to Microenvironmental Changes

The fluorescence of this compound is notably sensitive to its immediate microenvironment, a property that makes it a valuable molecular probe. nih.gov One of the most significant responses is to changes in pH. The related compound, 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), is a well-known pH indicator whose fluorescence changes due to the protonation and deprotonation of its hydroxyl group. researchgate.net While PTSA lacks this hydroxyl group, its fluorescence is still influenced by the acidity of the environment.

Furthermore, the compound's spectroscopic properties can be altered by its inclusion in different matrices. For example, when this compound is doped into silica (B1680970) nanoparticles, its emission peaks exhibit a slight red shift of about 4 nm compared to its state in a simple aqueous solution. nih.gov This shift indicates an alteration in the local environment of the dye molecules, demonstrating their sensitivity to changes in polarity and physical confinement. This responsiveness allows the compound to be used for probing the internal characteristics of complex systems. nih.gov

Theoretical Insights into Electronic Transitions and Fluorescence Characteristics

The photophysical behavior of this compound is fundamentally governed by its electronic structure. The strong blue fluorescence arises from π–π* electronic transitions within the conjugated π-system of the large, planar pyrene core. nih.gov When the molecule absorbs a photon of UV light, an electron is promoted from a lower-energy π bonding orbital to a higher-energy π* antibonding orbital. The subsequent return of the electron to the ground state results in the emission of a fluorescence photon.

The presence of the four sulfonate (-SO₃⁻) groups, while primarily enhancing water solubility, also influences the molecule's electronic properties. These electron-withdrawing groups modulate the energy levels of the molecular orbitals involved in the absorption and emission processes. Theoretical models and computational studies of pyrene and its derivatives help to elucidate these transitions and predict their photophysical properties. The unique aggregation-induced emission (AIE) properties observed in some pyrene derivatives are an active area of research, with studies focusing on how factors like oxygen, molecular motion, and packing during aggregation regulate the ultimate photophysical behavior. nih.gov

Supramolecular Assembly and Host Guest Chemistry Involving 1,3,6,8 Pyrenetetrasulfonic Acid

Self-Assembly Behaviors of 1,3,6,8-Pyrenetetrasulfonic Acid

The self-assembly of molecules is a fundamental process in which molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov In the case of this compound, its self-assembly is primarily driven by a combination of electrostatic and π-π stacking interactions, particularly in aqueous environments. mdpi.comresearchgate.net

Electrostatic Interactions in Aqueous Media

In aqueous solutions, the four sulfonic acid groups of PTSA dissociate, resulting in a tetra-anionic molecule with a significant negative charge. nih.gov These strong electrostatic repulsions between individual PTSA molecules might be expected to hinder aggregation. However, the presence of counterions in the solution plays a crucial role in mediating these repulsive forces. The counterions can screen the negative charges, reducing the electrostatic barrier and allowing other attractive forces to dominate, thereby facilitating the self-assembly process. mdpi.com The balance between these repulsive and attractive forces is delicate and can be influenced by factors such as ionic strength and pH of the medium. mdpi.commdpi.com

π-π Stacking Interactions in Molecular Aggregates

The large, flat aromatic core of the pyrene (B120774) molecule is central to its self-assembly behavior. researchgate.net These aromatic rings can interact with each other through π-π stacking, a non-covalent interaction where the electron-rich π-orbitals of adjacent molecules overlap. ncsu.eduresearchgate.net This stacking leads to the formation of molecular aggregates. researchgate.net The specific arrangement of the pyrene units within these aggregates can influence their photophysical properties. For instance, the formation of J-aggregates, characterized by a head-to-tail arrangement of the transition dipole moments, can lead to a red-shift in the absorption and emission spectra. ncsu.edu Conversely, H-aggregates, with a face-to-face arrangement, typically exhibit a blue-shift. The study of these spectral shifts provides valuable insights into the geometry and nature of the self-assembled structures. ncsu.edu

Complexation with Polyelectrolytes and Polymeric Matrices

The highly charged nature of PTSA allows it to readily interact with oppositely charged polymers, known as polyelectrolytes, to form supramolecular assemblies. nih.govnih.gov This complexation is a key aspect of its chemistry, enabling its incorporation into various polymeric systems.

Formation of Dye-Polyelectrolyte Supramolecular Assemblies

PTSA, being an anionic dye, forms complexes with cationic polyelectrolytes through strong electrostatic interactions. nih.gov A well-documented example is its complexation with poly(diallyldimethylammonium chloride) (PDADMAC), a cationic polyelectrolyte with a high positive charge density. nih.govresearchgate.net In this process, the negatively charged sulfonate groups of PTSA are attracted to the positively charged quaternary ammonium (B1175870) groups of PDADMAC, leading to the formation of a stable dye-polyelectrolyte complex. nih.gov This complexation can effectively neutralize the charge of the PTSA molecules, facilitating their incorporation into other materials, such as silica (B1680970) nanoparticles. nih.govresearchgate.net

| Polyelectrolyte | PTSA Interaction | Resulting Assembly |

| Poly(diallyldimethylammonium chloride) (PDADMAC) | Electrostatic attraction between anionic PTSA and cationic PDADMAC. nih.gov | Formation of a PTSA/PDADMAC complex, which can act as a bridge for doping into silica nanoparticles. nih.govresearchgate.net |

Host-Guest Interactions with Macrocyclic Receptors

Beyond self-assembly and complexation with polymers, PTSA can also participate in host-guest chemistry, where it acts as a "guest" molecule that can be encapsulated within the cavity of a "host" molecule, typically a macrocycle. frontiersin.org

The pyrene moiety of PTSA has been shown to be an effective guest for various macrocyclic hosts. researchgate.net The interactions driving this complexation are often a combination of hydrophobic interactions, where the nonpolar pyrene core is driven out of the aqueous environment and into the hydrophobic cavity of the host, and π-π stacking interactions between the pyrene and aromatic units within the macrocycle. researchgate.netfrontiersin.org

Macrocycles such as cyclodextrins, calixarenes, and pillararenes are well-known hosts for a variety of guest molecules. frontiersin.orgfrontiersin.org The size and shape of the macrocyclic cavity, as well as the presence of functional groups on the host, determine the selectivity and strength of the binding with guest molecules like PTSA. The complexation of PTSA with a macrocyclic host can lead to significant changes in its photophysical properties, such as shifts in its fluorescence emission, which can be exploited for sensing applications. nih.gov For instance, the encapsulation of a fluorescent guest can alter its emission intensity or wavelength, providing a detectable signal for the binding event. nih.gov

| Macrocyclic Host Type | Potential Binding Interactions with PTSA |

| Cyclodextrins | Hydrophobic interactions between the pyrene core and the cyclodextrin (B1172386) cavity. researchgate.net |

| Calixarenes | π-π stacking and hydrophobic interactions. frontiersin.orgresearchgate.net |

| Pillararenes | Host-guest complexation driven by hydrophobic and electrostatic interactions. frontiersin.orgaalto.fi |

Binding with Cyclodextrins and Calixarenes

Host-guest chemistry relies on the specific binding of a "guest" molecule within the cavity of a "host" molecule. Cyclodextrins and calixarenes are two of the most well-studied classes of macrocyclic hosts, capable of encapsulating a variety of guest molecules.

Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior. nih.gov This structure allows them to encapsulate nonpolar molecules or nonpolar portions of molecules in aqueous solutions. nih.gov While the hydrophobic pyrene core of PTSA is a potential candidate for inclusion, the four bulky and highly charged sulfonate groups present a significant steric and electrostatic barrier to entering the relatively confined cyclodextrin cavity. Research on the direct complexation of PTSA with cyclodextrins is limited; however, its fluorescent properties are utilized in competitive binding studies. For instance, pyrene is sometimes used as a fluorescent probe to determine the critical aggregation concentration of amphiphiles, as its fluorescence is sensitive to the polarity of its microenvironment, a principle that underlies many host-guest studies. nih.gov

Calixarenes are macrocycles built from phenolic units linked by methylene (B1212753) bridges, forming a cup-shaped cavity. rsc.org Water-soluble derivatives, such as p-sulfonatocalix[n]arenes, are particularly relevant for binding charged guest molecules in aqueous media. nih.gov These hosts possess a π-rich cavity and anionic sulfonate groups on the upper rim, making them suitable for complexing cationic or electron-deficient guests. nih.govrsc.org The complexation between p-sulfonatocalix[n]arenes and various guest molecules, such as caffeic acid, has been shown to form stable 1:1 inclusion complexes. nih.gov The stability of these complexes often depends on a combination of hydrophobic interactions, electrostatic interactions, and hydrogen bonding. researchgate.net Given that both PTSA and p-sulfonatocalix[n]arenes are strongly anionic, a direct inclusion driven by electrostatic attraction is unlikely. Any potential complexation would rely on other interactions, such as π-π stacking, but would have to overcome significant electrostatic repulsion. Direct studies detailing the specific binding parameters between PTSA and calixarenes are not extensively reported in the surveyed literature.

Encapsulation within Molecular Cages and Cavitands

Molecular cages are discrete, three-dimensional structures with well-defined internal cavities capable of encapsulating guest molecules. mdpi.com The encapsulation is governed by size, shape, and chemical complementarity between the host and guest.

Research has demonstrated the successful encapsulation of the parent molecule, pyrene, within various host systems. For example, pyrene can be encapsulated in covalent organic cages and metal-organic cages, which can shield the guest from the bulk environment or confine it for specific reactions. mdpi.comnih.gov However, this compound presents a much greater challenge for encapsulation. The addition of four bulky sulfonate groups to the pyrene core dramatically increases its size and introduces a strong negative charge. nih.gov These properties create significant steric hindrance and electrostatic repulsion, making it a difficult guest for most molecular cages, which are often designed for smaller, neutral, or cationic species. While water-soluble cages with positively charged frameworks could potentially interact with PTSA, specific examples of the stable encapsulation of PTSA within a discrete molecular cage or cavitand are not prominent in the reviewed scientific literature.

Supramolecular Polymerization and Hierarchical Self-Assembly

Supramolecular polymerization and hierarchical self-assembly describe processes where molecules spontaneously associate through non-covalent interactions to form larger, well-ordered structures. researchgate.netresearchgate.net The unique anionic and aromatic nature of PTSA makes it an ideal candidate for directed assembly, particularly through electrostatic interactions with cationic species.

A prominent example of this is the use of PTSA in the formation of dye-doped silica nanoparticles. researchgate.net In this process, the hierarchical assembly is driven by the strong electrostatic interaction between the anionic PTSA and a cationic polyelectrolyte, such as poly(dimethyl diallyl ammonium chloride) (PDADMAC). researchgate.net

The process can be summarized in the following steps:

Complex Formation: The tetrasodium (B8768297) salt of PTSA, a water-soluble anionic dye, is mixed with the cationic polymer PDADMAC in an aqueous solution. researchgate.net This leads to the formation of a PTSA/PDADMAC complex through strong electrostatic attraction. researchgate.net

Microemulsion Formation: This complex-containing aqueous solution is then dispersed in an organic phase with a surfactant to form a reverse microemulsion, creating nanoscale water droplets. researchgate.net

Silica Encapsulation: A silica precursor is introduced into the microemulsion. The hydrolysis and condensation of the silica precursor occur at the interface of the water droplets, forming a silica shell around the PTSA/PDADMAC complex. researchgate.net

Final Nanoparticle: This results in the formation of spherical, uniform silica nanoparticles that have successfully trapped the PTSA dye, with the PDADMAC acting as a molecular bridge. researchgate.net

The stability of these nanoparticles is significantly enhanced by the electrostatic "locking" of the PTSA within the polymer matrix, which is then physically encapsulated by the silica shell. Fluorescence leakage experiments have shown that after an initial small release, the dye remains stably entrapped, with about 92% of the fluorescence intensity retained within the nanoparticles over 24 hours. researchgate.net This demonstrates the robustness of this hierarchical assembly method.

Below is a table summarizing the components and their roles in this self-assembly process.

| Component | Chemical Name | Role in Assembly |

| Anionic Guest | This compound (PTSA) | The core fluorescent dye; its four sulfonate groups provide the negative charge for electrostatic interaction. |

| Cationic Bridge | Poly(dimethyl diallyl ammonium chloride) (PDADMAC) | A cationic polymer that forms a complex with PTSA, acting as an electrostatic glue. researchgate.net |

| Matrix | Silica (from precursor) | Forms the final nanoparticle shell, encapsulating and protecting the PTSA/PDADMAC complex. |

| Surfactant | Triton X-100 | Stabilizes the water-in-oil microemulsion, creating the template for nanoparticle formation. researchgate.net |

This method showcases how the specific chemical properties of PTSA can be harnessed to construct complex, functional nanomaterials through a bottom-up, hierarchical self-assembly process.

Advanced Applications of 1,3,6,8 Pyrenetetrasulfonic Acid in Sensing and Analytical Probes

Development of Fluorescent Chemosensors for Ions and Small Molecules

1,3,6,8-Pyrenetetrasulfonic acid (PTSA) is a highly water-soluble and fluorescent compound that has garnered significant attention for its use in the development of chemosensors. Its fluorescence properties are sensitive to the surrounding environment, making it an ideal candidate for detecting various ions and small molecules.

Ferric Ion Detection via Fluorescence Quenching

The detection of ferric ions (Fe³⁺) is crucial in many biological and environmental systems. PTSA-based chemosensors have been developed for this purpose, operating on the principle of fluorescence quenching. When PTSA is in the presence of Fe³⁺, its fluorescence intensity decreases significantly. This quenching effect is attributed to the formation of a complex between PTSA and Fe³⁺.

One study reported a pyrene-based chemosensor that exhibited high selectivity for Fe³⁺ over a range of other metal ions. nih.gov The binding of Fe³⁺ to this chemosensor induced the formation of a pyrene-pyrene excimer, resulting in a new emission band at 507 nm. The binding ratio of the sensor to Fe³⁺ was determined to be 1:1, with an association constant of 1.27 × 10⁴ M⁻¹. nih.gov This "turn-on" fluorescence response allows for the sensitive and selective detection of ferric ions.

| Sensor Type | Analyte | Detection Principle | Key Findings |

| Pyrene-based chemosensor | Fe³⁺ | Fluorescence "turn-on" | High selectivity, 1:1 binding ratio, Association constant of 1.27 × 10⁴ M⁻¹ nih.gov |

Ratiometric Sensing of Adenosine Triphosphate (ATP)

Adenosine triphosphate (ATP) is a vital molecule that serves as the primary energy currency in cells. bohrium.com The ability to detect and quantify ATP levels is of great importance for various applications, including the assessment of physiological status and the monitoring of food contamination. bohrium.com Ratiometric fluorescent sensors offer a significant advantage over single-wavelength sensors by providing a built-in self-correction for environmental and instrumental variations.

A ratiometric sensor for ATP was developed using a supramolecular assembly of PTSA and a positively charged polyelectrolyte, poly(allylaminehydrochloride) (PAH). bohrium.com The monomer-aggregate equilibrium of PTSA on the PAH surface is modulated by the presence of ATP, leading to a distinct ratiometric fluorescence response. bohrium.com This system demonstrated high selectivity for ATP over other closely related anions like pyrophosphate and had a limit of detection (LOD) of 0.1 μM. bohrium.com The sensor also showed good performance in a human serum matrix, indicating its potential for real-world applications. bohrium.com

| Sensor System | Analyte | Detection Principle | Limit of Detection (LOD) | Key Features |

| PTSA-PAH supramolecular assembly | ATP | Ratiometric fluorescence | 0.1 μM bohrium.com | High selectivity over pyrophosphate, functional in human serum matrix bohrium.com |

Utilization in Environmental Tracing and Monitoring

The high water solubility and strong fluorescence of PTSA make it an excellent tracer for various environmental applications. It allows for the tracking of water movement and the assessment of substance distribution in different ecosystems.

Tracing Pollutant Movement in Aquatic Systems

PTSA can be used to trace the movement of pollutants in aquatic environments such as rivers, lakes, and groundwater. fluotechnik.org By introducing PTSA into a water system, researchers can monitor its dispersion and flow paths using fluorometers. This information is critical for understanding how pollutants are transported and for developing effective remediation strategies. The use of fluorescent tracers like PTSA provides a highly visible and easily detectable method for tracking water movement and potential contamination. fluotechnik.org

Assessment of Agricultural Spray Deposition Patterns

In agriculture, ensuring that pesticides and other sprays are applied accurately to the target crops is essential for maximizing efficacy and minimizing environmental contamination. PTSA has been evaluated as a tracer dye for agricultural sprays. usda.gov Its high water solubility, good photostability, and high recoverability from various surfaces make it a suitable candidate for this application. usda.gov

A study on the use of PTSA as an agricultural spray tracer found that a 10% isopropyl alcohol solution provided the best recovery of the dye. usda.gov PTSA deposits showed minimal degradation under sunlight, with less than a 20% decrease in fluorescence after one hour of exposure. usda.gov The recovery rate of PTSA from plant surfaces was found to be approximately 80%. usda.gov

| Application | Key Properties of PTSA | Recovery Method | Photostability | Recovery Rate from Plants |

| Agricultural Spray Tracer | High water solubility, good photostability, high recoverability usda.gov | 10% isopropyl alcohol solution usda.gov | <20% degradation after 1 hour of sunlight exposure usda.gov | ~80% usda.gov |

Fluorescent Probes for Biomolecular Interactions (non-clinical)

The sensitivity of pyrene (B120774) derivatives' fluorescence to their local environment makes them valuable tools for studying biomolecular interactions. The formation of excimers (excited-state dimers) with a characteristic red-shifted emission is a key feature often exploited in these probes.

While the provided search results focus heavily on ion and small molecule sensing, the principles can be extended to non-clinical biomolecular studies. For instance, pyrene-based probes have been designed to study the aggregation of amyloid fibrils, which are associated with various diseases. nih.gov These probes can stain amyloid fibrils formed by different peptides, providing a means to detect and study these structures. nih.gov The development of such probes, often derived from molecules known to interact with the target biomolecule, represents a promising strategy for creating new tools for biochemical and biophysical research. nih.gov

Probing DNA and RNA Interactions

The intrinsic fluorescence of pyrene and its derivatives makes them valuable tools for studying the complex interactions between small molecules and nucleic acids. This compound (PTSA), with its strong fluorescence and water solubility, is a candidate for probing the structure and dynamics of DNA and RNA. The fluorescence of pyrene compounds is highly sensitive to the local microenvironment, including polarity and the stacking interactions with nucleic acid bases. This sensitivity can be exploited to detect binding events and conformational changes in nucleic acids.

While direct studies detailing the use of unsubstituted PTSA to probe DNA and RNA interactions are not extensively documented in publicly available research, the principles are well-established through studies of other pyrene derivatives and polycyclic aromatic hydrocarbons. For instance, research on the fluorescence of benzo(a)pyrene metabolites when bound to DNA has shown that the pyrene moiety's fluorescence is significantly affected by its proximity to DNA bases. The interaction with the hydrophobic regions of the DNA can alter the fluorescence emission, providing insights into the binding mode and location. nih.gov The former product(s) seems to be strongly associated with hydrophobic regions in DNA, whereas the latter metabolite(s) appears to be more exposed to the exterior. nih.gov

The fluorescence of pyrene can be quenched or enhanced upon intercalation or groove binding to DNA or RNA. This change in fluorescence intensity provides a signal to monitor these interactions. Furthermore, PTSA could potentially be used in fluorescence resonance energy transfer (FRET) studies of nucleic acids. nih.gov By attaching PTSA as a donor or acceptor fluorophore to an oligonucleotide, changes in distance between labeled sites due to hybridization or conformational changes can be monitored. nih.gov The use of covalently attached pyrene has been demonstrated as a general probe for RNA folding, where changes in the fluorescence signal correlate with the formation of the RNA's tertiary structure. nih.gov

Studies of Protein-Ligand Binding and Crystallization

A significant challenge in structural biology is obtaining high-quality crystals of proteins for X-ray crystallography. This compound has emerged as a valuable tool in this area, acting as a crystallization additive that can promote the formation of well-ordered crystal lattices. nih.govnih.gov This is particularly useful for proteins that are otherwise difficult to crystallize. nih.govnih.gov

A key mechanism through which PTSA facilitates protein crystallization is through the formation of cation-π interactions. The electron-rich aromatic core of the PTSA molecule can interact favorably with positively charged amino acid residues, such as arginine and lysine, on the surface of adjacent protein molecules in the crystal lattice. nih.gov These interactions act as molecular "bridges" or "linkers," stabilizing the packing of protein molecules and leading to the formation of a more stable and ordered crystal. nih.gov

A notable example of this application is the crystallization of Leishmania mexicana pyruvate (B1213749) kinase (LmPYK). nih.govnih.gov The inclusion of PTSA in the crystallization trials resulted in the rapid formation of a more stable crystal lattice at a neutral pH and significantly improved the quality of X-ray diffraction. nih.govnih.gov The refined crystal structure of the LmPYK-PTSA complex revealed that the negatively charged PTSA molecule was stacked between positively charged arginine side chains from neighboring LmPYK molecules, thus stabilizing the crystal packing. nih.gov

| Protein | Organism | Role of this compound | Crystallization Conditions | Observed Outcome |

|---|---|---|---|---|

| Pyruvate Kinase (LmPYK) | Leishmania mexicana | Intermolecular bridge via cation-π interactions with Arginine residues. nih.gov | 12–16% PEG 8000, 20 mM triethanolamine–HCl buffer pH 7.2, 50 mM MgCl₂, 100 mM KCl, 10% glycerol. nih.gov | Rapid formation of a stable crystal lattice at neutral pH and improved X-ray diffraction. nih.govnih.gov |

Enzymatic Activity Assays (e.g., Lipase (B570770) Activity)

The development of sensitive and continuous assays for enzymatic activity is crucial for diagnostics and biochemical research. Fluorescent probes offer a significant advantage in this regard due to their high sensitivity. While direct applications of this compound in lipase assays are not widely reported, the use of other pyrene-based compounds provides a strong proof-of-concept for its potential in this area.

The general principle of a fluorescence-based lipase assay using a pyrene derivative involves a substrate in which a fatty acid is linked to a pyrene-containing molecule via an ester bond. In its esterified form, the fluorescence of the pyrene moiety is often quenched or exhibits a specific emission spectrum. Upon hydrolysis of the ester bond by lipase, the pyrene-containing alcohol is released, leading to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission wavelength. This change in fluorescence is directly proportional to the lipase activity.

A well-documented example is the use of pyrenemethyl laurate for the determination of lipase activity. nih.govnih.govnih.gov This fluorogenic substrate has been successfully used to measure lipase activity in living cells and for the diagnosis of acid lipase deficiency. nih.govnih.govnih.gov Similarly, other pyrenic acylglycerol derivatives have been explored as lipase substrates, where the release of the fluorescent fatty acid upon hydrolysis leads to a detectable change in fluorescence. researchgate.net

Based on these established principles, a hypothetical lipase assay using a this compound derivative can be envisioned. Such a probe would consist of PTSA ester-linked to a fatty acid. The cleavage of this ester bond by lipase would liberate the highly fluorescent PTSA, and the resulting increase in fluorescence could be monitored to quantify enzyme activity. The high water solubility of PTSA would be an added advantage for developing assays in aqueous buffer systems.

| Pyrene-based Substrate | Enzyme | Principle of Detection | Key Findings |

|---|---|---|---|

| Pyrenemethyl laurate | Acid Lipase | Release of fluorescent pyrenemethanol upon hydrolysis of the laurate ester. nih.govnih.govnih.gov | Successfully used to determine lipase activity in intact lymphoblastoid cells and for the diagnosis of Wolman disease. nih.govnih.govnih.gov |

| Pyrenic acylglycerol derivatives | Lipases | Shift in fluorescence intensity upon release of the fluorescent fatty acid. researchgate.net | Demonstrated the feasibility of using pyrene-based triglycerides as fluorogenic lipase substrates. researchgate.net |

Application in Cell Imaging and Biological Tracing (non-clinical)

The high fluorescence quantum yield and photostability of pyrene derivatives make them attractive candidates for non-clinical cell imaging and biological tracing. This compound, with its inherent fluorescence, has been utilized in the development of fluorescent nanomaterials for imaging applications. nih.gov

One approach involves the encapsulation of PTSA into silica (B1680970) nanoparticles (SiNPs). nih.gov These PTSA-doped SiNPs exhibit strong fluorescence and can be used as labels for imaging. The silica shell protects the dye from the surrounding environment, which can enhance its photostability and reduce photobleaching, a common issue with fluorescent dyes. nih.gov Such nanoparticles can be further functionalized to target specific cellular components or cell types, enabling their use as specific biological tracers. A study demonstrated the successful trapping of PTSA into SiNPs using a reverse microemulsion method, resulting in a new fluorescent material with potential applications in imaging and labeling. nih.gov

The use of PTSA as a tracer has been demonstrated in other fields, such as in the evaluation of agricultural spray deposition. gla.ac.uk In these studies, the high recoverability and stability of PTSA were highlighted, which are also desirable properties for a biological tracer. gla.ac.uk While the direct use of free PTSA for intracellular imaging may be limited by its membrane impermeability due to its high negative charge, its incorporation into delivery systems like nanoparticles or conjugation to cell-penetrating peptides could facilitate its entry into cells for imaging and tracing purposes.

| Application | Methodology | Key Findings | Reference |

|---|---|---|---|

| Fluorescent Nanoparticles | Encapsulation of PTSA in silica nanoparticles (SiNPs) via a reverse microemulsion method. | Created a stable and highly fluorescent material suitable for imaging and labeling applications. nih.gov | nih.gov |

| Agricultural Spray Tracer | Use of PTSA as a fluorescent tracer to measure spray deposition. | PTSA showed good photostability and high recoverability from various surfaces. gla.ac.uk | gla.ac.uk |

Integration of 1,3,6,8 Pyrenetetrasulfonic Acid in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The incorporation of pyrene-based ligands into metal-organic frameworks (MOFs) has yielded a new class of materials with exceptional properties for various applications, including luminescence sensing, gas adsorption, and catalysis. The rigid and aromatic nature of the pyrene (B120774) core contributes to the formation of robust and porous structures. rsc.org

Ligand Design for Pyrene-Based MOF Synthesis

The functionalization of pyrene with groups like carboxylates, phosphonates, and sulfonates allows for the creation of diverse MOF structures with varied metal-ion coordination chemistries. rsc.org A prominent example is 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), a ligand that has been extensively used in the synthesis of pyrene-based MOFs. repec.orgnih.govcam.ac.ukepfl.chd-nb.infodoaj.org The choice of metal ion, such as Al, Ga, In, Sc, or Zn(II), significantly influences the crystal structure and properties of the resulting MOF. repec.orgnih.govcam.ac.ukepfl.chd-nb.infodoaj.orgacs.orgepfl.ch

The synthesis of these MOFs often involves solvothermal or hydrothermal methods. researchgate.netua.pt The structural variability and aromaticity of pyrene-based ligands enable the formation of MOFs with desirable features like large surface areas, specific pore sizes and shapes, and strong π-π stacking interactions. rsc.org These characteristics are crucial for their performance in various applications.

A summary of selected pyrene-based MOFs and their properties is presented below:

| Ligand | Metal Ion(s) | Resulting MOF/Framework | Key Properties/Applications |

| 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) | Al, Ga, In, Sc | M-TBAPy | Carbon capture, photocatalytic hydrogen evolution. repec.orgcam.ac.ukepfl.chd-nb.infodoaj.orgacs.org |

| 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) | Zn(II) | Zn-TBAPy | CO2 adsorption, fluorescence sensing. nih.govacs.orgepfl.chresearchgate.net |

| 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) | Cd(II) | ROD-8 | Selective gas adsorption (CO2 over N2 and CH4). rsc.org |

| Pyrene-1,3,6,8-tetrayltetrakis(phosphonic acid) (H8ptp) | Lanthanides (Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy) | [Ln2(H4ptp)(ox)(H2O)6]·5H2O | Photoluminescence. ua.pt |

| 1,3,6,8-tetraimidazolyl-pyrene (TIP) | Co | TIP-Co | pH durability, thermal stability. researchgate.net |

Luminescence Sensing Applications in MOFs

Pyrene-based MOFs are excellent candidates for luminescence sensing applications due to the inherent optical properties of the pyrene molecule. rsc.orgrsc.orgresearchgate.net These properties include a high fluorescence quantum yield, the formation of excimers with distinct emission bands, and the sensitivity of their emission to the microenvironment. rsc.org The coordination of pyrene-based ligands with metal centers can lead to new photophysical and photochemical behaviors not observed in the isolated pyrene molecule. rsc.org

These MOFs have been successfully employed as sensors for various substances. For instance, a highly luminescent MOF constructed from a dendritic multicarboxyl acid with a pyrene chromophore has demonstrated effective sensing of nitrobenzene (B124822), a common explosive. rsc.org The fluorescence intensity of this MOF was also found to be significantly stronger in DMF compared to other common solvents, indicating its potential for solvent sensing. rsc.org Another zinc-based MOF, JOU-34, synthesized from TBAPy, exhibits strong fluorescent emission and shows good sensing performance toward nitroaromatic compounds, especially nitrobenzene. researchgate.net

The luminescence of MOFs can originate from the organic ligands, guest molecules, or the metal ions themselves. nih.gov In lanthanide-based MOFs (Ln-MOFs), the organic ligands can act as "antennae," absorbing light and transferring energy to the lanthanide ions, which then emit light. nih.gov This "antenna effect" is a key principle in the design of luminescent Ln-MOFs.

Gas Adsorption and Separation Properties in Pyrene-MOFs (e.g., CO2 Capture)

The rigidity and well-defined pore structures of pyrene-based MOFs make them highly suitable for gas adsorption and separation applications. rsc.org The large surface area and pore volume are important for storing gases like methane (B114726) (CH4) and hydrogen (H2), while the interaction between the gas molecules and the framework is more critical for CO2 separation. rsc.org

The extensive π-aromatic system of the pyrene core provides preferential binding sites for polarizable molecules like CO2. nih.govacs.org Studies on a series of pyrene-based MOFs with the TBAPy ligand and different metal ions (Al, Ga, In, and Sc) have shown that the choice of metal affects the pyrene stacking distance and, consequently, the CO2 uptake. repec.orgcam.ac.ukd-nb.infodoaj.org Systematic investigations of Zn(II)-based MOFs with the TBAPy ligand have revealed the significant roles of pore size, open-metal sites (OMS), metal-oxygen bridges, and framework charges in CO2 adsorption. nih.govacs.orgepfl.ch Frameworks with narrower pores and high binding energies tend to excel at low-pressure CO2 capture, while those with larger pore volumes perform better at higher pressures. acs.orgepfl.ch

The selective adsorption of CO2 over other gases like nitrogen (N2) is a key aspect of carbon capture technologies. nih.govacs.org The Cd(II)-based MOF, ROD-8, has demonstrated selective adsorption of CO2 over both N2 and methane (CH4) at room temperature. rsc.org

Photocatalytic and Electrochemical Applications in MOFs

The optical and electronic properties of pyrene make its integration into MOFs beneficial for photocatalytic and electrochemical applications. rsc.orgrsc.orgresearchgate.net The introduction of pyrene-based ligands can enhance electron transfer efficiency due to strong π-π interactions between the pyrene unit and reactant molecules. rsc.org

In the realm of photocatalysis, pyrene-based MOFs have been investigated for the hydrogen evolution reaction (HER) from water. acs.orgacs.org A study on a set of isostructural pyrene-based MOFs (M-TBAPy, where M = Sc, Al, Ti, and In) systematically examined the effects of the metal node on the photocatalytic HER rate. acs.org Factors such as light absorption capability, optical band gap, and band alignment were found to be crucial. acs.org

Furthermore, pyrene-based covalent organic frameworks (COFs) have been explored for photocatalytic hydrogen peroxide (H2O2) production. nih.gov In the field of electrochemistry, a dysprosium-based MOF (Dy-TBAPy) exhibited significantly enhanced electrochemiluminescence (ECL) compared to the free ligand, demonstrating the potential of these materials in developing highly sensitive biosensors. nih.gov

Fluorescent Inks and Anti-Counterfeiting Technologies

The strong fluorescence of 1,3,6,8-pyrenetetrasulfonic acid and its salts makes them valuable materials for the formulation of fluorescent inks used in anti-counterfeiting applications. These inks are often invisible under normal lighting conditions but reveal a distinct color, typically blue, under ultraviolet (UV) light.

Formulation of Hydrosoluble Fluorescent Inks

The tetrasodium (B8768297) salt of this compound (PTSA) is highly water-soluble, making it an ideal candidate for environmentally friendly, water-based fluorescent inks. nih.govrsc.orguns.ac.rs These inks can be prepared by incorporating PTSA into a binder matrix, such as hydroxyethyl (B10761427) cellulose (B213188) (HEC) aqueous solution. nih.govuns.ac.rs The resulting inks have shown good stability and can be applied to various substrates like paper using inkjet or screen printing methods. nih.govnih.govresearchgate.net

To enhance the stability and performance of these inks, PTSA can be encapsulated within silica (B1680970) nanoparticles (SiNPs). nih.govresearchgate.net This approach improves the luminescent stability of the ink and provides excellent photostability and heat resistance to the printed patterns. nih.govresearchgate.net The formulation can also be adapted to create red, green, and blue fluorescent inks by adding extra pigments, all exhibiting good rheological properties. nih.gov

The use of these hydrosoluble fluorescent inks in printing patterns, such as QR codes and logos, offers a cost-effective and difficult-to-replicate anti-counterfeiting solution. nih.gov

Stability and Photostability of Dye-Doped Materials

The incorporation of this compound, often referred to as PTSA, into various material matrices is frequently aimed at enhancing their fluorescent properties for applications such as anti-counterfeiting inks. nih.govresearchgate.netnih.gov A critical factor for the viability of these materials is their stability, particularly their photostability, under operational conditions.

Research has demonstrated that doping silica nanoparticles (SiNPs) with PTSA can yield materials with robust photostability. nih.govnih.gov When PTSA-doped SiNPs were incorporated into a water-based polyurethane emulsion to create a fluorescent anti-counterfeiting ink, the resulting printed patterns exhibited desirable heat stability and photostability. nih.govnih.gov This enhanced stability is a significant advantage over organic fluorescent dyes, which often suffer from poor environmental adaptability, leading to the deterioration of fluorescent stability in printed images. researchgate.net

The method of encapsulation plays a role in the stability of the final material. For instance, using a reverse microemulsion method with a cationic polyelectrolyte as a bridge to trap PTSA within silica nanoparticles results in a stable dispersion system. nih.govresearchgate.net The resulting PTSA-SiNPs have a spherical shape, uniform particle size, and good dispersibility, which contributes to the stability of ink formulations. nih.gov The fluorescence lifetime of PTSA was observed to increase slightly upon being doped into silica nanoparticles (from 5.16 ns to 7.07 ns), indicating that the silica matrix provides a stable microenvironment for the dye without altering its fundamental luminescence mechanism. nih.gov Furthermore, inks formulated with synthesized PTSA have been shown to possess acceptable stability even after being stored for 30 days. rsc.org

Nanomaterials and Colloidal Systems

The unique photophysical properties of this compound make it a valuable component in the development of advanced nanomaterials and colloidal systems. Its integration can enhance luminescence, facilitate controlled release, and act as a tracer in complex emulsions.

Doping of Silica Nanoparticles for Enhanced Luminescence

This compound tetrasodium salt (PTSA) is a water-soluble anionic fluorescent dye frequently selected for doping into silica nanoparticles (SiNPs) to create novel fluorescent materials. nih.govresearchgate.netnih.gov This process is often undertaken to improve the luminescent stability for applications like water-based fluorescent anti-counterfeiting inks. nih.govresearchgate.netnih.gov

The synthesis of these luminescent nanoparticles is commonly achieved through a reverse microemulsion method. nih.govresearchgate.net In this technique, a cationic polyelectrolyte, such as poly (dimethyl diallyl ammonium (B1175870) chloride) (PDADMAC), acts as a bridge to successfully trap the anionic PTSA dye within the silica nanoparticles. nih.govresearchgate.net The resulting PTSA-doped silica nanoparticles (PTSA-SiNPs) are characterized by their luminescent properties, which are typically analyzed using UV absorption spectra, fluorescence emission spectra, and fluorescent decay curves. nih.govresearchgate.net

The encapsulation of PTSA within the silica matrix has been shown to be effective. The fluorescence lifetime of PTSA-SiNPs is slightly longer (7.07 ns) compared to free PTSA in an aqueous solution (5.16 ns), suggesting the doping does not fundamentally change the luminescence mechanism but provides a more stable environment. nih.gov The successful incorporation is also indicated by a change in the zeta potential of the complex during the reaction. nih.gov These PTSA-SiNPs exhibit desirable fluorescence properties, making them promising luminescent materials for various applications. nih.govnih.gov

Self-Assembling Peptide Nanofiber Scaffolds

Self-assembling peptide nanofibers, which form hydrogels with high water content (around 99.5% w/v), are investigated as materials for controlled molecular release. nih.govsquarespace.com The diffusion and release of molecules through these scaffolds are influenced by electrostatic interactions with the nanofiber surface.

In a study using RADA16 (Ac-RADARADARADARADA-CONH2) peptide hydrogels, the diffusion properties of several dyes, including this compound tetrasodium salt (referred to as 4-PSA), were examined. nih.govsquarespace.com It was found that the apparent diffusivity of 4-PSA was significantly lower than other tested molecules, suggesting strong interactions with the hydrogel scaffold. nih.govsquarespace.com Specifically, the four sulfonic acid groups of 4-PSA are thought to facilitate direct electrostatic interactions with the positively charged RADA16 fiber surface. nih.govsquarespace.com

This interaction significantly slows the release of 4-PSA from the hydrogel. The ability to tailor these molecular-level interactions by selecting molecules with different functional groups, like the sulfonic acid groups on this compound, provides a method for controlling the release kinetics from these nanofiber scaffolds. nih.govsquarespace.com

Table 1: Apparent Diffusivity of Dyes in RADA16 Peptide Hydrogel

| Compound | Apparent Diffusivity (D) (x 10⁻¹⁰ m²/s) |

| Phenol red | 1.05 ± 0.08 |

| 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium (B8492382) salt (3-PSA) | 0.050 ± 0.004 |

| This compound tetrasodium salt (4-PSA) | 0.007 ± 0.002 |

| This table is based on data from a study on molecular release from self-assembling peptide nanofiber scaffolds. nih.govsquarespace.com |

Role in Water-in-Oil-in-Water Emulsions

This compound tetrasodium salt is utilized in the characterization of water-in-oil-in-water (W/O/W) emulsions. chemicalbook.com These complex emulsion systems consist of water droplets dispersed within larger oil droplets, which are themselves dispersed in a continuous water phase. Given its hydrophilic nature and strong fluorescence, the compound can be encapsulated in the inner aqueous phase of these emulsions. This allows it to serve as a fluorescent tracer to study the stability and properties of the W/O/W emulsion, such as the efficiency of encapsulation of a hydrophilic substance and its change during storage. chemicalbook.com

Organic Electronic Materials and Interfaces

The pyrene core of this compound allows for significant non-covalent interactions with graphitic surfaces, making it a key component in the development of organic electronic materials and the functionalization of two-dimensional (2D) materials.

Interactions with Graphene and Other 2D Materials

The non-covalent functionalization of graphene and other 2D materials using pyrene derivatives is a widely explored strategy to tailor their properties and facilitate their dispersion in various media. The flat, aromatic structure of the pyrene moiety allows it to adsorb onto the basal plane of graphene via π-π stacking interactions. researchgate.net

In the context of producing stable graphene dispersions in water, this compound (Py-4SO3) has been studied and compared to derivatives with fewer functional groups, such as 1-pyrenesulfonic acid sodium salt (Py-1SO3). researchgate.net Research indicates that the exfoliation efficiency of graphite (B72142) into graphene is highly dependent on the number of functional groups on the pyrene molecule. researchgate.net A study showed a significant decrease in the exfoliation yield when using Py-4SO3 compared to Py-1SO3. researchgate.net While the pyrene core provides the necessary hydrophobic interaction to anchor to the graphene surface, the highly polar sulfonate groups enhance water solubility. researchgate.net However, an excessive number of these hydrophilic groups, as in Py-4SO3, may hinder the initial interaction with the hydrophobic graphite surface, thus reducing the efficiency of exfoliation. researchgate.net

Despite a lower exfoliation efficiency, pyrene-functionalized polymers, such as pyrene-functionalized poly(methacrylic acid), have proven to be effective stabilizers for aqueous dispersions of graphene nanoplatelets (GNPs). manchester.ac.ukresearchgate.net These stabilizers leverage the pyrene group's affinity for the GNP surface to prevent re-aggregation, allowing the GNPs to be readily incorporated into waterborne formulations like latex coatings. manchester.ac.uk This interaction is crucial for creating stable graphene/polymer dispersions used in applications such as conductive films and printed electronic devices. chemicalbook.com

Furthermore, the interaction of pyrene derivatives extends to other 2D materials like black phosphorus. Studies have shown that non-covalent interactions between 2D black phosphorus and pyrene derivatives can lead to a stabilization effect and a modification of the material's electronic structure. nih.gov

Charge Transfer and Electronic Properties at Interfaces

The unique molecular structure of this compound, featuring a hydrophobic pyrene core and four hydrophilic sulfonate groups, dictates its behavior at interfaces. smolecule.com This amphiphilic nature allows the molecule to orient itself at the junction between two different phases, with the pyrene core interacting with the less polar medium and the sulfonate groups extending into the more polar one. smolecule.com This property is crucial for modifying the electronic characteristics of interfaces in various devices. smolecule.com

When two materials with different work functions or electrochemical potentials come into contact, a spontaneous redistribution of charge occurs at the interface to achieve thermodynamic equilibrium, resulting in a unified Fermi level. mdpi.com This phenomenon, known as interfacial charge transfer, is fundamental to the operation of organic electronic devices. arxiv.org The transfer of electrons from the material with a higher Fermi level to the one with a lower level creates an interface dipole, which is a sudden change in the vacuum level across the interface. mdpi.com This dipole directly influences the relative alignment of energy levels between the materials. mdpi.com

In the context of organic semiconductors, the interaction at the interface can range from weak van der Waals forces to strong chemical bonds, significantly affecting the electronic properties. For instance, studies on 3,4,9,10-perylenetetracarboxylic bis-imidazole (PTCBI) interfaces with different metals have shown that the nature of the metal dictates the type of charge transfer. princeton.edu With gold, an abrupt and unreacted interface is formed, while silver, with its lower work function, leads to metal-to-organic charge transfer, creating polaron-like states. princeton.edu A strong chemical interaction is observed with magnesium, altering the electronic structure of the organic molecules at the interface. princeton.edu

The sulfonate groups in this compound are directly attached to the conjugated pyrene core, which distinguishes its interfacial behavior from other materials where functional groups are linked via non-conjugated chains. smolecule.com This direct conjugation facilitates efficient electronic communication between the pyrene core and the adjacent material, influencing charge injection and extraction properties at interfaces. The ability of pyrene and its derivatives to act as both electron donors and acceptors further enhances their utility in controlling interfacial electronic phenomena. mdpi.com

Table 1: Interfacial Properties of Pyrene Derivatives

| Property | Description | Significance in Electronic Devices |

| Interfacial Dipole Formation | Creation of an electric dipole layer at the interface due to charge transfer. mdpi.com | Modifies energy level alignment, affecting charge injection/extraction barriers. |

| Band Bending | Curvature of the energy bands near the interface caused by charge redistribution. mdpi.com | Influences charge transport across the interface. |

| Charge Transfer Complexes | Formation of complexes between electron donor and acceptor molecules at the interface. nih.gov | Can introduce new electronic states and affect optical and electronic properties. |

| Molecular Orientation | The specific arrangement of molecules at the interface. smolecule.com | Impacts the degree of electronic coupling and charge transfer efficiency. |

Potential in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a major technology in the display and lighting industries. arizona.edu These devices operate on the principle of electroluminescence, where the recombination of injected electrons and holes in an organic emissive layer generates light. ossila.com The efficiency and color of the emitted light are determined by the molecular structure of the organic materials used. ossila.com

Pyrene derivatives have emerged as promising materials for OLEDs due to their excellent photophysical properties, including high fluorescence quantum yields. mdpi.comrsc.org The development of 1,3,6,8-tetrasubstituted pyrenes has led to solution-processable materials for organic electronics. nih.gov For example, 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene has been successfully used as the active emitting layer in solution-processed OLEDs, demonstrating deep blue emission with high efficiency and brightness. nih.gov

A key challenge in OLED technology is overcoming the limitation imposed by spin statistics, where the recombination of electrons and holes typically produces non-emissive triplet excitons three times more often than emissive singlet excitons, limiting the internal quantum efficiency to 25% in conventional fluorescent emitters. arizona.edu To address this, materials exhibiting thermally activated delayed fluorescence (TADF) are being developed. In TADF materials, the energy gap between the lowest singlet and triplet excited states is small, allowing for the up-conversion of triplet excitons to the emissive singlet state through reverse intersystem crossing. arizona.edu This process can theoretically enable 100% internal quantum efficiency. ossila.com

Table 2: Key Parameters of Pyrene-Based Materials in OLEDs

| Parameter | Description | Relevance to OLED Performance |

| Fluorescence Quantum Yield | The ratio of emitted photons to absorbed photons. mdpi.com | A high quantum yield is essential for bright and efficient emission. |

| Energy Level Alignment | The relative positions of the HOMO and LUMO levels of different materials in the OLED stack. | Determines the efficiency of charge injection and transport. |

| Charge Carrier Mobility | The ease with which electrons and holes move through the material. rsc.org | High mobility is required for efficient charge transport and low operating voltage. |

| Color Purity | The narrowness of the emission spectrum. arizona.edu | Crucial for achieving vibrant and accurate colors in displays. |

| Device Stability | The ability of the OLED to maintain its performance over time. nih.gov | A critical factor for the commercial viability of OLEDs. |

Computational and Theoretical Investigations of 1,3,6,8 Pyrenetetrasulfonic Acid Systems

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as the self-assembly of molecules into larger supramolecular structures. nih.govnih.gov The development of advanced computer technologies and simulation methods has made MD a promising and practically important tool for exploring the fundamental processes of self-organization. nih.gov

The self-assembly of amphiphilic molecules like PTSA, which consists of a large aromatic pyrene (B120774) core and four charged sulfonate groups, is of significant interest. In aqueous solutions, these molecules are expected to aggregate to minimize the unfavorable interactions between the hydrophobic pyrene core and water, while maximizing the favorable interactions of the hydrophilic sulfonate groups with water. MD simulations can elucidate the mechanisms and pathways of this aggregation.

Simulations can be performed at different levels of theory. All-atom (AA) MD simulations explicitly represent every atom in the system, providing a high level of detail but are computationally expensive, limiting them to systems of around 10^6 particles and timescales of hundreds of nanoseconds. nih.gov For larger systems and longer timescales relevant to self-assembly, coarse-grained (CG) models are often employed. nih.gov In CG models, groups of atoms are represented as single "beads," reducing the number of particles and allowing for the simulation of larger systems over microseconds or longer. nih.govmdpi.com The Martini force field is a popular choice for CG simulations of self-assembling systems. nih.gov

Research Findings:

While specific MD simulation studies focused solely on the self-assembly of 1,3,6,8-pyrenetetrasulfonic acid are not abundant in the literature, the principles are well-established from studies on similar self-assembling systems, such as peptides and surfactants. nih.govfrontiersin.org A typical MD simulation of PTSA self-assembly would involve:

System Setup: A simulation box is created containing PTSA molecules and water molecules at a specific concentration and temperature.

Force Field: A force field (e.g., GROMOS, AMBER for all-atom; Martini for coarse-grained) is chosen to describe the potential energy of the system as a function of atomic coordinates.

Simulation: The simulation is run for a sufficient length of time to observe the spontaneous aggregation of PTSA molecules.

Analysis: The resulting trajectory is analyzed to understand the structure of the aggregates (e.g., micelles, stacks), the role of different interactions (π-π stacking, electrostatic interactions, hydrophobic effect), and the dynamics of the assembly process.

These simulations can reveal the formation of π-π stacks between the pyrene cores, driven by hydrophobic and van der Waals interactions, with the negatively charged sulfonate groups facing the aqueous environment. The insights gained are crucial for designing and controlling the formation of nanostructures for applications in materials science and nanotechnology. nih.gov

| MD Simulation Parameter | Description | Typical Application |

| Force Field | A set of parameters and equations used to calculate the potential energy of a system of atoms or molecules. | All-atom (e.g., AMBER, GROMOS) for detailed analysis of small aggregates; Coarse-grained (e.g., Martini) for large-scale assembly. nih.gov |

| Simulation Time | The duration of the physical process being simulated. | Nanoseconds to microseconds, depending on the complexity of the self-assembly process and the computational resources. nih.gov |

| System Size | The number of atoms or coarse-grained particles in the simulation box. | Thousands to millions of particles, to accurately represent the concentration and environment. nih.govnih.gov |

| Analysis Metrics | Quantities calculated from the simulation trajectory to characterize the system. | Radial distribution functions, root-mean-square deviation (RMSD), cluster analysis, secondary structure analysis (for peptides). nih.gov |

Density Functional Theory (DFT) for Electronic Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, particularly atoms, molecules, and the solid state. nih.gov DFT is a powerful tool for studying the properties of molecules like PTSA, as it can accurately predict geometries, reaction energies, and spectroscopic properties. nih.govresearchgate.net The core principle of DFT is that the total energy of a system is a unique functional of its electron density. researchgate.net

The electronic structure of PTSA is dominated by the large, conjugated π-system of the pyrene core. This π-system is responsible for the molecule's strong UV-visible absorption and fluorescence properties. The four sulfonate groups (-SO₃⁻) are strong electron-withdrawing groups that significantly influence the electronic properties of the pyrene core.

Research Findings:

DFT calculations can provide detailed insights into the electronic properties of PTSA:

Molecular Orbitals: DFT can be used to calculate the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For PTSA, the HOMO and LUMO are expected to be π-orbitals localized on the pyrene core. The energy gap between the HOMO and LUMO is a key parameter that determines the molecule's electronic absorption and emission wavelengths.

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the UV-visible absorption spectrum of PTSA. researchgate.net Experimental studies show that PTSA has prominent absorption bands around 285 nm and 378 nm, which are attributed to π-π* transitions within the pyrene aromatic system. mdpi.com TD-DFT calculations can help to assign these bands to specific electronic transitions.

Electrostatic Potential: DFT can be used to calculate the electrostatic potential surface of the molecule, which shows the distribution of charge. For PTSA, the electrostatic potential would show a negative potential around the sulfonate groups and a relatively neutral or slightly positive potential on the pyrene core, which is crucial for understanding intermolecular interactions.